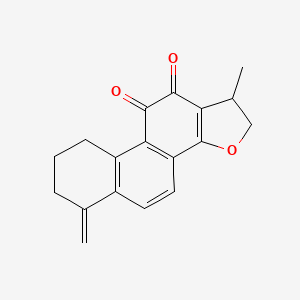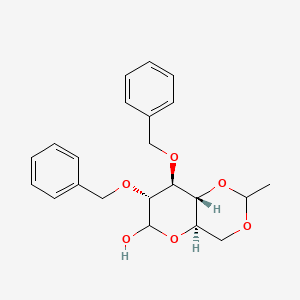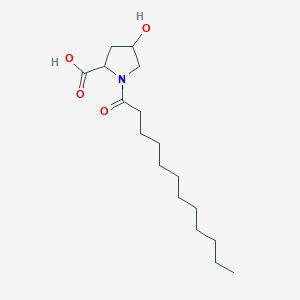
2-甲酰基噻唑-4-羧酸甲酯
概述
描述
Methyl 2-formylthiazole-4-carboxylate is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both formyl and carboxylate functional groups in the thiazole ring makes it a versatile intermediate for the synthesis of more complex molecules.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: Research has indicated that derivatives of methyl 2-formylthiazole-4-carboxylate may possess therapeutic properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
Mode of Action
It is known that thiazole derivatives, to which this compound belongs, have diverse biological activities .
Biochemical Pathways
Thiazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been reported to have various effects on cells, including potential antitumor activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-formylthiazole-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the formyl and carboxylate groups. One common method involves the formylation of thiazole-4-carboxylate using formic acid or formic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formylation process.
Industrial Production Methods
In an industrial setting, the production of methyl 2-formylthiazole-4-carboxylate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-formylthiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Methyl 2-carboxythiazole-4-carboxylate.
Reduction: Methyl 2-hydroxymethylthiazole-4-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the nature of the substituent introduced.
相似化合物的比较
Methyl 2-formylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Thiazole-4-carboxylate: Lacks the formyl group, which may result in different reactivity and biological activity.
2-Formylthiazole: Lacks the carboxylate group, which may affect its solubility and interaction with biological targets.
Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester, which can influence its chemical properties and reactivity.
The presence of both formyl and carboxylate groups in methyl 2-formylthiazole-4-carboxylate makes it unique among thiazole derivatives, providing a versatile platform for further functionalization and application in various fields.
属性
IUPAC Name |
methyl 2-formyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFZBRIMAKBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580438 | |
| Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921927-88-0 | |
| Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)

